molecular formula C16H19BrN6O2 B8792145 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine

Cat. No.: B8792145
M. Wt: 407.27 g/mol
InChI Key: YRSVSDNDBYUNPP-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C16H19BrN6O2 and its molecular weight is 407.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19BrN6O2

Molecular Weight

407.27 g/mol

IUPAC Name

5-bromo-3-nitro-4-[4-(1-pyridin-4-ylethyl)piperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C16H19BrN6O2/c1-11(12-2-4-19-5-3-12)21-6-8-22(9-7-21)14-13(17)10-20-16(18)15(14)23(24)25/h2-5,10-11H,6-9H2,1H3,(H2,18,20)

InChI Key

YRSVSDNDBYUNPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)N2CCN(CC2)C3=C(C(=NC=C3Br)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This was prepared using the same procedure as for 5-bromo-3-nitro-4-(4-(1-(pyridin-2-yl)ethyl)piperazin-1-yl)pyridin-2-amine, but here using tert-butyl 4-(1-(pyridin-4-yl)ethyl)piperazine-1-carboxylate (1.1 eq, 1.12 mmol, 327 mg), TFA (5 mL) and CH2Cl2 (5 mL), then 5-bromo-4-chloro-3-nitropyridin-2-amine (257 mg, 1.02 mmol) in iPrOH (5 mL) and DIPEA (2 mL). Filtration and washing as previously described gave the product (265 mg, 58% for two steps) as a yellow solid; 1H-NMR (500 MHz, DMSO-d6) 1.29 (d, J=6.8 Hz, CH3), 2.46-2.56 (2 m, 4H, piperazine N(CH2)2), 3.05 (s, br, 4H, piperazine N(CH2)2), 3.53 (q, J=6.7 Hz, 1H, CH), 6.96 (s, br, 2H, NH2), 7.34 (dd, J=4.5, 1.5 Hz, 2H, pyridine H-3 & H-5), 8.14 (s, 1H, bromopyridine H-6), 8.52 (dd, J=4.4, 1.5 Hz, 2H, pyridine H-2 & H-6);
Name
5-bromo-3-nitro-4-(4-(1-(pyridin-2-yl)ethyl)piperazin-1-yl)pyridin-2-amine
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0 (± 1) mol
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reactant
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tert-butyl 4-(1-(pyridin-4-yl)ethyl)piperazine-1-carboxylate
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327 mg
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5 mL
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257 mg
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reactant
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5 mL
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2 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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CC(c1ccccn1)N1CCN(c2c(Br)cnc(N)c2[N+](=O)[O-])CC1
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CC(c1ccncc1)N1CCN(C(=O)OC(C)(C)C)CC1
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